molecular formula C23H15ClN4 B10849403 (4-Chlorophenyl)-(4-isoquinolin-5-yl-phthalazin-1-yl)amine

(4-Chlorophenyl)-(4-isoquinolin-5-yl-phthalazin-1-yl)amine

Cat. No.: B10849403
M. Wt: 382.8 g/mol
InChI Key: RXWBASVYZOFLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IM-094882, also known as N-(4-chlorophenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine, is a synthetic organic compound. It is primarily recognized for its role as a reversible inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B cells. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IM-094882 involves multiple steps, starting with the preparation of the phthalazin-1-amine core. This core is then functionalized with a 4-chlorophenyl group and an isoquinolin-5-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of IM-094882 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

IM-094882 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

IM-094882 has a wide range of scientific research applications:

Mechanism of Action

IM-094882 exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It binds to the enzyme’s active site, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways of B cells, leading to reduced proliferation and survival of these cells. The compound’s mechanism of action involves interactions with specific molecular targets and pathways, including the B cell receptor signaling pathway .

Comparison with Similar Compounds

IM-094882 is unique among BTK inhibitors due to its reversible binding and long target residency time. Similar compounds include:

IM-094882’s uniqueness lies in its reversible binding, which allows for more controlled inhibition of BTK and potentially fewer side effects compared to irreversible inhibitors .

Properties

Molecular Formula

C23H15ClN4

Molecular Weight

382.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-isoquinolin-5-ylphthalazin-1-amine

InChI

InChI=1S/C23H15ClN4/c24-16-8-10-17(11-9-16)26-23-21-6-2-1-5-20(21)22(27-28-23)19-7-3-4-15-14-25-13-12-18(15)19/h1-14H,(H,26,28)

InChI Key

RXWBASVYZOFLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C4=CC=CC5=C4C=CN=C5

Origin of Product

United States

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